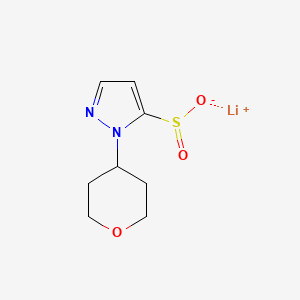

lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

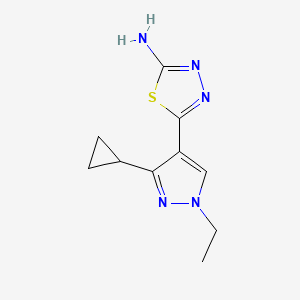

Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .

Synthesis Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . The synthesis of pyrazoles often involves traditional procedures .

Molecular Structure Analysis

The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring . Unsubstituted pyrazole can be represented in three tautomeric forms .

Chemical Reactions Analysis

Pyrazoles are known for their broad spectrum of biological activities, making them an interesting class in drug discovery . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their specific structure and substituents .

Aplicaciones Científicas De Investigación

Facile Synthesis of Pyrazole-5-sulfonamide Derivatives

A study outlines the reaction of 5-unsubstituted pyrazoles with lithium diisopropylamide or n-butyllithium, leading to intermediary 5-lithiopyrazoles. These intermediaries, upon reaction with sulfur dioxide, afford lithium pyrazole-5-sulfinates, which are then processed into pyrazole-5-sulfonamides through subsequent reactions. This research highlights the utility of lithium-based reactions in synthesizing pyrazole derivatives, showcasing a methodological advancement in chemical synthesis (Yamamoto et al., 1991).

Lithium Complexes with N-Donor-Functionalized Cyclopentadienyl

Another study reports on the synthesis and characterization of new pyrazole-based dinucleating ligands and their lithium complexes. These complexes are examined as coupled dinucleating versions of widely used Cp fragments, showcasing their potential in organometallic chemistry and materials science (Röder et al., 2001).

Enhancing Lithium-Sulfur Batteries

Research into lithium-sulfur batteries has been extensive due to their high energy density and potential for energy storage. One study explores the surface-enhanced redox chemistry of polysulfides on metallic and polar hosts, offering insights into improving the performance and capacity retention of lithium-sulfur batteries. This work underscores the importance of selecting suitable cathode hosts for mitigating polysulfide dissolution, a crucial aspect of battery development (Pang et al., 2014).

Transition Metal Dichalcogenide for Electro Catalysis in Li-S Batteries

A pivotal study showcases the use of transition metal dichalcogenides (TMDs) as electrocatalysts to stabilize the polysulfide shuttle in Li-S batteries, demonstrating improved capacity and stability over numerous cycles. This research contributes to the understanding of electrocatalytic processes in battery chemistry, highlighting the potential of TMDs in enhancing battery performance (Babu et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of action

Lithium compounds often target enzymes like inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) in the brain . N-Nitrosamines, on the other hand, can damage DNA by alkylation of susceptible nucleobases .

Mode of action

Lithium compounds can inhibit the activity of their targets, leading to changes in cellular signaling pathways . N-Nitrosamines can form as impurities in the process of chemical drug production. Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA .

Biochemical pathways

The inhibition of IMPA and GSK-3 by lithium compounds can affect several biochemical pathways, including the inositol signaling pathway and the Wnt/β-catenin signaling pathway .

Result of action

The action of lithium compounds can lead to changes in mood and behavior, which is why they are often used in the treatment of psychiatric disorders . The action of N-nitrosamines can lead to DNA damage and an increased risk of cancer .

Propiedades

IUPAC Name |

lithium;2-(oxan-4-yl)pyrazole-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S.Li/c11-14(12)8-1-4-9-10(8)7-2-5-13-6-3-7;/h1,4,7H,2-3,5-6H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSOXTLWMGNQGC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C(=CC=N2)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11LiN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2585185.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2585186.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)

![11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2585190.png)

![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide](/img/structure/B2585196.png)

![2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B2585206.png)